4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid
Overview
Description
4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring The presence of both the benzoic acid and pyrazole functionalities makes this compound interesting for various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid typically involves the following steps:
Nitration of 1-methylpyrazole: The starting material, 1-methylpyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures to introduce the nitro group at the 4-position of the pyrazole ring.
Esterification: The nitrated pyrazole is then reacted with a benzoic acid derivative, such as methyl benzoate, in the presence of a base like sodium hydroxide. This step forms the ester linkage between the pyrazole and benzoic acid moieties.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively, in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Esterification/Amidation: Alcohols, amines, dicyclohexylcarbodiimide (DCC).
Major Products
Reduction: 4-[(1-Methyl-4-amino-1H-pyrazol-3-yl)oxy]benzoic acid.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Esterification/Amidation: Esters or amides of this compound.
Scientific Research Applications
4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid depends on its specific application. For instance:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Methyl-4-amino-1H-pyrazol-3-yl)oxy]benzoic acid: Similar structure but with an amino group instead of a nitro group.
4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is unique due to the presence of both the nitro group and the benzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1-methyl-4-nitropyrazol-3-yl)oxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-13-6-9(14(17)18)10(12-13)19-8-4-2-7(3-5-8)11(15)16/h2-6H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQONFWSGXETFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202650 | |
Record name | Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429417-82-2 | |
Record name | Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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